molecular formula C22H30N4O2S B1250409 N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Cat. No.: B1250409
M. Wt: 414.6 g/mol
InChI Key: YDAIWUAWYILYPH-UHFFFAOYSA-N
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Description

YM-202074 is a high-affinity, selective antagonist of the metabotropic glutamate receptor type 1 (mGluR1). This compound is known for its ability to bind to an allosteric site on the mGluR1 receptor, inhibiting its activity. YM-202074 has been studied for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

YM-202074 is synthesized through a multi-step process involving the formation of the thiazolo[3,2-a]benzimidazole core structure. The key steps include:

Industrial Production Methods

Industrial production of YM-202074 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

YM-202074 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of YM-202074 with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

YM-202074 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the function and modulation of mGluR1 receptors.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Potential therapeutic applications in treating nervous system diseases such as stroke and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting mGluR1 receptors

Mechanism of Action

YM-202074 exerts its effects by binding to an allosteric site on the mGluR1 receptor, inhibiting its activity. This binding prevents the receptor from activating its downstream signaling pathways, thereby modulating the physiological responses mediated by mGluR1. The molecular targets involved include the mGluR1 receptor and associated signaling proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YM-202074

YM-202074 is unique due to its high affinity and selectivity for the mGluR1 receptor. It binds to an allosteric site, providing a distinct mechanism of action compared to other antagonists that may bind to the orthosteric site. This unique binding property makes YM-202074 a valuable tool for studying mGluR1 function and developing new therapeutic agents .

Properties

Molecular Formula

C22H30N4O2S

Molecular Weight

414.6 g/mol

IUPAC Name

N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C22H30N4O2S/c1-24(11-12-28-3)14-16-9-10-19-18(13-16)23-22-26(19)15-20(29-22)21(27)25(2)17-7-5-4-6-8-17/h9-10,13,15,17H,4-8,11-12,14H2,1-3H3

InChI Key

YDAIWUAWYILYPH-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)CC1=CC2=C(C=C1)N3C=C(SC3=N2)C(=O)N(C)C4CCCCC4

Synonyms

N-cyclohexyl-6-(((2-methoxyethyl)(methyl)amino)methyl)-N-methylthiazolo(3,2-a)benzimidazole-2-carboxamide
YM 202074
YM-202074
YM202074

Origin of Product

United States

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